molecular formula C9H11NO3 B1270291 2-Amino-3,6-dimethoxybenzaldehyde CAS No. 126522-16-5

2-Amino-3,6-dimethoxybenzaldehyde

Cat. No. B1270291
CAS RN: 126522-16-5
M. Wt: 181.19 g/mol
InChI Key: QKEMEAAMUKZVAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the direct synthesis of 2-Amino-3,6-dimethoxybenzaldehyde was not detailed in the available literature, related compounds have been synthesized through various methods. For instance, compounds with similar structures have been synthesized via methods involving condensation reactions, methoxy reduction, and Knoevenagel reactions, highlighting the versatility and adaptability in synthesizing complex organic molecules (Li, 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide, has been analyzed using various spectroscopic techniques including FT-IR, Raman, UV-Visible, and NMR spectroscopy. These analyses provide detailed insights into the molecular geometry, bonding, and electronic structure, which are crucial for understanding the chemical behavior of these molecules (Punitha et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been explored for their sensitivity, selectivity, and stability, particularly in the context of fluorescence derivatization for liquid chromatography. Such reactions showcase the potential for aromatic aldehydes, including derivatives of this compound, to be utilized in analytical chemistry applications (Hara et al., 1994).

Physical Properties Analysis

Physical properties such as crystal structure and molecular packaging have been studied for compounds with structural similarities to this compound. X-ray diffraction analysis has provided valuable data on the crystal lattice, identifying hydrogen-bonding interactions and molecular geometry which are essential for understanding the solid-state properties of these molecules (Borges et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of related compounds, have been explored through synthetic routes involving palladium-catalyzed ortho-bromination. This method exemplifies the chemical versatility and potential routes for functionalization of aromatic aldehydes similar to this compound (Dubost et al., 2011).

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • 2-Amino-3,6-dimethoxybenzaldehyde has been utilized in the synthesis of dopamine D(3) receptor antagonists, showing potential for antipsychotic properties in animal models. A range of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans were developed, highlighting the selective binding affinity and metabolic stability of these compounds (Haadsma-Svensson et al., 2001).

Fluorescence Derivatization for Aromatic Aldehydes

  • The compound has been used to synthesize derivatives like 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene), a highly sensitive and stable fluorescence derivatization reagent. This reagent is particularly useful in liquid chromatography for the selective detection of aromatic aldehydes (Hara et al., 1994).

Medicinal Chemistry and Synthesis

  • In medicinal chemistry, derivatives of 3-Amino-7,8-dimethoxy-2H-chromen-2-one, synthesized from 2,3,4-trimethoxybenzaldehyde, have shown potential medicinal value. These derivatives exhibit advantages like convenient operations, mild reaction conditions, and environmental friendliness (Li, 2014).

Advanced Material Synthesis

  • This compound has been used in the synthesis of complex compounds like 5,8,5′,8′-Dimethoxy-3,3′-dimethylene-2,2′-biquinoline. Such compounds are synthesized via Friedländler condensation reactions and have applications in material science and chemistry (Qing-hua, 2006).

Nonlinear Optical Properties

  • Studies on bromine substitution effects on compounds like 2,3-dimethoxybenzaldehyde demonstrate their utility in exploring nonlinear optical properties. These studies provide insights into the structural and electronic properties relevant to materials science (Aguiar et al., 2022).

Drug Discovery Intermediates

  • The compound is a key intermediate in drug discovery processes. For example, it is used in synthesizing 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an important intermediate in pharmaceutical research (Li et al., 2012).

Safety and Hazards

The safety information for 2-Amino-3,6-dimethoxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Amino-3,6-dimethoxybenzaldehyde is a versatile organic molecule that has gained significant interest in scientific research and industrial applications. It could potentially be used in the development of new therapies .

Relevant Papers I found some relevant papers that discuss compounds related to this compound . These papers discuss the synthesis, characterization, and biological activity of these compounds. They could provide more insight into the potential uses and properties of this compound.

properties

IUPAC Name

2-amino-3,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEMEAAMUKZVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363371
Record name 2-amino-3,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126522-16-5
Record name 2-amino-3,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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